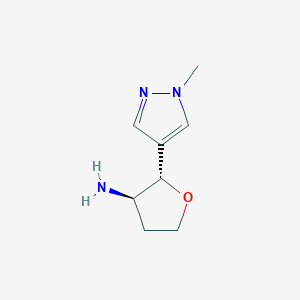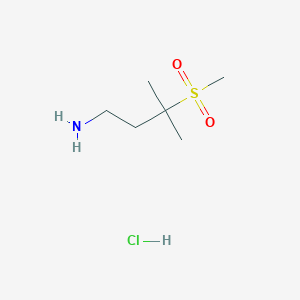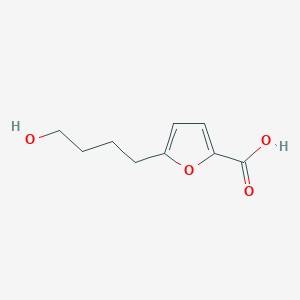
2,5-Dichloro-pyridin-4-ylamine hydrochloride
Übersicht
Beschreibung
2,5-Dichloro-pyridin-4-ylamine hydrochloride, also known as DCPA hydrochloride, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase CK2, a critical enzyme involved in several cellular processes, including cell growth, proliferation, and survival.
Wirkmechanismus
2,5-Dichloro-pyridin-4-ylamine hydrochloride hydrochloride acts as a competitive inhibitor of CK2 by binding to its active site. This prevents CK2 from phosphorylating its target proteins, leading to their altered function. Inhibition of CK2 by 2,5-Dichloro-pyridin-4-ylamine hydrochloride hydrochloride has been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Biochemical and Physiological Effects:
2,5-Dichloro-pyridin-4-ylamine hydrochloride hydrochloride has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells, reduce cell proliferation, and inhibit angiogenesis. Moreover, it has been shown to reduce the invasiveness of cancer cells and enhance the sensitivity of cancer cells to chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-Dichloro-pyridin-4-ylamine hydrochloride hydrochloride has several advantages for lab experiments. It is highly specific for CK2, making it a valuable tool for studying the role of this enzyme in cellular processes. Moreover, it has been shown to have potent anticancer effects, making it a potential therapeutic agent. However, 2,5-Dichloro-pyridin-4-ylamine hydrochloride hydrochloride has some limitations. It is highly soluble in water, making it difficult to work with in some experiments. Moreover, it has been shown to have some toxicity in animal studies, which must be taken into account when designing experiments.
Zukünftige Richtungen
There are several future directions for research on 2,5-Dichloro-pyridin-4-ylamine hydrochloride hydrochloride. One potential direction is to study its effects on other cellular processes beyond CK2. Moreover, it could be studied for its potential as an anticancer agent in combination with other chemotherapeutic agents. Additionally, the development of more specific inhibitors of CK2 could be explored, which could lead to the development of more effective therapeutic agents.
Wissenschaftliche Forschungsanwendungen
2,5-Dichloro-pyridin-4-ylamine hydrochloride hydrochloride has been extensively used in scientific research as a potent inhibitor of protein kinase CK2. This enzyme is involved in several cellular processes, including cell growth, proliferation, and survival. By inhibiting CK2, 2,5-Dichloro-pyridin-4-ylamine hydrochloride hydrochloride can affect these processes and, therefore, has been studied for its potential therapeutic applications.
Eigenschaften
IUPAC Name |
2,5-dichloropyridin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2.ClH/c6-3-2-9-5(7)1-4(3)8;/h1-2H,(H2,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGUDDCMGHLESE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1951439-45-4 | |
| Record name | 4-Pyridinamine, 2,5-dichloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B1653705.png)


![2-[(2,5-Difluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1653711.png)